(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
Y-27632 is a selective ROCK1 (p160ROCK) inhibitor with Ki of 140 nM, exhibits >200-fold selectivity over other kinases, including PKC, cAMP-dependent protein kinase, MLCK and PAK. in vitro: Y-27632 inhibits ROCK-II while displaying little activity against PKC, cAMP-dependent protein kinase and myosin light-chain kinase (MLCK) with Ki of 26 μM, 25 μM and > 250 μM, respectively, as well as PKA activated by another Rho-family GTPase member, Cdc42. Y-27632 inhibits smooth-muscle contraction induces by various agonists including phenylephrine, histamine, acetylcholine, serotonin, endothelin, and thromboxane with IC50 of 0.3-1 μM, by selectively inhibiting Ca2+ sensitization. Y-27632 suppresses Rho-induced, p160ROCK-mediated formation of stress fibres in cultured cells. In human embryonic stem (hES) cells, Y-27632 treatment at 10 μM markedly diminishes dissociation-induced apoptosis even in serum-free suspension (SFEB) culture, increases cloning efficiency (from ~1% to ~27%), facilitates subcloning after gene transfer, and enables SFEB-cultured hES cells to survive and differentiate into Bf1+ cortical and basal telencephalic progenitors. in vivo: Oral administration of Y-27632 at 30 mg/kg significantly decreases the blood pressure in a dose-dependent manner in spontaneous hypertensive rats, renal hypertensive rats, as well as deoxycorticosterone acetate (DOCA)-salt hypertensive rats. When Y-27632 is continuously administered at a rate of 0.55 μL per hour by implanted pumps for 11 days tumor cell invasion (MM1 cells expressing Val14-RhoA in rats) is significantly delayed. By inhibiting ROCK, Y-27632 treatment attenuates hypoxia-induced angiogenesis and vascular remodeling in the pulmonary circulation.
Brand Name:
Vulcanchem
CAS No.:
146986-50-7
VCID:
VC0003058
InChI:
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
SMILES:
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N
Molecular Formula:
C₁₄H₂₁N₃O.2HCl
Molecular Weight:
247.34 g/mol
(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride
CAS No.: 146986-50-7
Inhibitors
VCID: VC0003058
Molecular Formula: C₁₄H₂₁N₃O.2HCl
Molecular Weight: 247.34 g/mol
CAS No. | 146986-50-7 |
---|---|
Product Name | (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride |
Molecular Formula | C₁₄H₂₁N₃O.2HCl |
Molecular Weight | 247.34 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide |
Standard InChI | InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 |
Standard InChIKey | IDDDVXIUIXWAGJ-DDSAHXNVSA-N |
Isomeric SMILES | C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Canonical SMILES | CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl |
Description | Y-27632 is a selective ROCK1 (p160ROCK) inhibitor with Ki of 140 nM, exhibits >200-fold selectivity over other kinases, including PKC, cAMP-dependent protein kinase, MLCK and PAK. in vitro: Y-27632 inhibits ROCK-II while displaying little activity against PKC, cAMP-dependent protein kinase and myosin light-chain kinase (MLCK) with Ki of 26 μM, 25 μM and > 250 μM, respectively, as well as PKA activated by another Rho-family GTPase member, Cdc42. Y-27632 inhibits smooth-muscle contraction induces by various agonists including phenylephrine, histamine, acetylcholine, serotonin, endothelin, and thromboxane with IC50 of 0.3-1 μM, by selectively inhibiting Ca2+ sensitization. Y-27632 suppresses Rho-induced, p160ROCK-mediated formation of stress fibres in cultured cells. In human embryonic stem (hES) cells, Y-27632 treatment at 10 μM markedly diminishes dissociation-induced apoptosis even in serum-free suspension (SFEB) culture, increases cloning efficiency (from ~1% to ~27%), facilitates subcloning after gene transfer, and enables SFEB-cultured hES cells to survive and differentiate into Bf1+ cortical and basal telencephalic progenitors. in vivo: Oral administration of Y-27632 at 30 mg/kg significantly decreases the blood pressure in a dose-dependent manner in spontaneous hypertensive rats, renal hypertensive rats, as well as deoxycorticosterone acetate (DOCA)-salt hypertensive rats. When Y-27632 is continuously administered at a rate of 0.55 μL per hour by implanted pumps for 11 days tumor cell invasion (MM1 cells expressing Val14-RhoA in rats) is significantly delayed. By inhibiting ROCK, Y-27632 treatment attenuates hypoxia-induced angiogenesis and vascular remodeling in the pulmonary circulation. |
Synonyms | N-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide Y 27632 Y 27632, (4(R)-trans)-isomer Y 27632, (4(S)-trans)-isomer Y 27632, (trans)-isomer Y 27632, dihydrochloride, (4(R)-trans)-isomer Y-27632 Y27632 |
Reference | [1]. Uehata M, et al. Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 1997, 389(6654), 990-994. [2]. Inan, S. Y.; Bueyuekafsar, K. Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. British Journal of Pharmacology (2008), 155(1), 44-51. [3]. Xue ZW, et al. Rho-associated coiled kinase inhibitor Y-27632 promotes neuronal-like differentiation of adult human adipose tissue-derived stem cells.Chin Med J (Engl). 2012 Sep;125(18):3332-5. [4]. Sharma R, et al. ROCK inhibitor Y-27632 enhances the survivability of dissociated buffalo (Bubalus bubalis) embryonic stem cell-like cells.Reprod Fertil Dev. 2012 May 3. [5]. Lemeshchenko VV, et al. [Y-27632 induces calcium-independent glutamate release in rat brain synaptosomes by the mechanism which is distinct from exocytosis].Biofizika. 2012 May-Jun;57(3):454-9. |
PubChem Compound | 448042 |
Last Modified | Nov 11 2021 |
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